3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16588197
InChI: InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2
SMILES:
Molecular Formula: C6H13Cl2N7O3
Molecular Weight: 302.12 g/mol

3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride

CAS No.:

Cat. No.: VC16588197

Molecular Formula: C6H13Cl2N7O3

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride -

Specification

Molecular Formula C6H13Cl2N7O3
Molecular Weight 302.12 g/mol
IUPAC Name 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride
Standard InChI InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2
Standard InChI Key YBEBOPRGGBHAOZ-UHFFFAOYSA-N
Isomeric SMILES C(=N/N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl
Canonical SMILES C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Composition

The IUPAC name 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide dihydrate hydrochloride delineates its core structure: a pyrazine ring substituted at positions 3 and 5 with amino groups, at position 6 with chlorine, and at position 2 with a carboxamide group linked to an (E)-configured hydrazinylidenemethyl moiety. The compound exists as a dihydrate hydrochloride salt, enhancing its stability and solubility .

Table 1: Molecular Identity

PropertyValueSource
Molecular FormulaC6H13Cl2N7O3\text{C}_6\text{H}_{13}\text{Cl}_2\text{N}_7\text{O}_3
Molecular Weight (g/mol)302.12
CAS Registry NumberNot explicitly reported-
SMILESC(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl
InChI KeyYBEBOPRGGBHAOZ-UHFFFAOYSA-N

Structural Features and Conformational Analysis

X-ray crystallography data for this specific compound are unavailable, but related pyrazine-carboxamide derivatives exhibit planar pyrazine rings with substituents adopting equatorial orientations to minimize steric strain . The (E)-configuration of the hydrazinylidenemethyl group is critical for maintaining intramolecular hydrogen bonds between the hydrazine nitrogen and the carboxamide oxygen, as observed in similar structures .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no direct synthesis protocol is published for this compound, a plausible route involves:

  • Chlorination: Introducing chlorine at position 6 of a pyrazine precursor.

  • Amination: Sequential amination at positions 3 and 5 using ammonia or protected amines.

  • Carboxamide Formation: Coupling the pyrazine core with a hydrazinylidenemethyl group via carbodiimide-mediated reactions.

  • Salt Formation: Precipitation as a hydrochloride salt in aqueous media .

Table 2: Key Intermediate – Methyl 3,5-Diamino-6-Chloropyrazine-2-Carboxylate

PropertyValueSource
Molecular FormulaC6H7ClN4O2\text{C}_6\text{H}_7\text{ClN}_4\text{O}_2
Molecular Weight (g/mol)202.60
Melting Point211–215°C

Purification and Characterization

Post-synthetic purification likely employs recrystallization from ethanol-water mixtures, followed by lyophilization to isolate the dihydrate form. Characterization via 1H^1\text{H}-NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity, though such data are absent in available literature .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents such as water or methanol. Hydrate formation typically reduces hygroscopicity, enhancing shelf stability under ambient conditions .

Thermal Behavior

Analogous pyrazine derivatives decompose above 200°C, suggesting similar thermal liability for this compound. Differential scanning calorimetry (DSC) would provide exact melting and decomposition points .

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